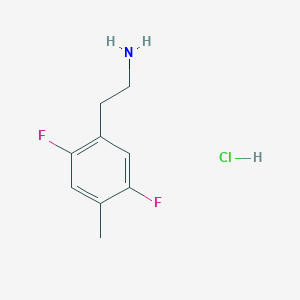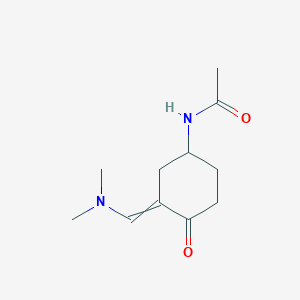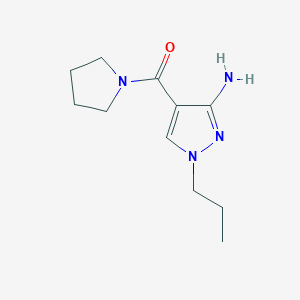
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrazole ring substituted with a propyl group at the 1-position, a pyrrolidine-1-carbonyl group at the 4-position, and an amine group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as propyl bromide, in the presence of a base like potassium carbonate.
Attachment of the Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group can be introduced through an acylation reaction using pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, nucleophiles, electrophiles, various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.
Applications De Recherche Scientifique
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its effects on cellular processes and pathways.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position.
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
Propriétés
Formule moléculaire |
C11H18N4O |
|---|---|
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
(3-amino-1-propylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H18N4O/c1-2-5-15-8-9(10(12)13-15)11(16)14-6-3-4-7-14/h8H,2-7H2,1H3,(H2,12,13) |
Clé InChI |
RUNZTRLZNJQQGH-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)N)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[2-(phosphonatooxy)ethyl]acetamide](/img/structure/B11732478.png)
![(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B11732485.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate](/img/structure/B11732490.png)
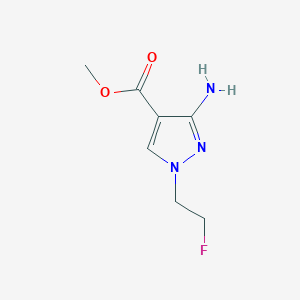
![2-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11732506.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11732514.png)
![benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732528.png)
![1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732529.png)
![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11732537.png)
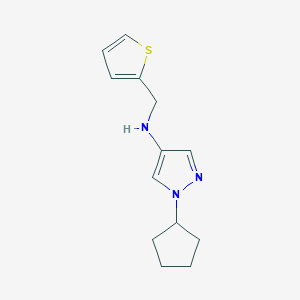
![1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732574.png)
